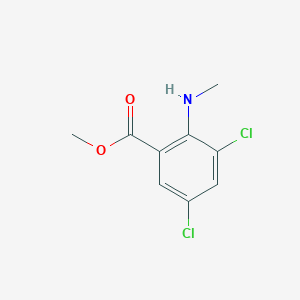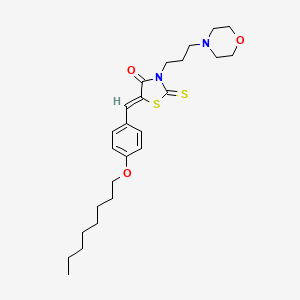![molecular formula C27H31N3O4 B12127580 1'-[3-(dimethylamino)propyl]-4'-hydroxy-3'-[(4-methylphenyl)carbonyl]-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12127580.png)
1'-[3-(dimethylamino)propyl]-4'-hydroxy-3'-[(4-methylphenyl)carbonyl]-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1’-[3-(dimethylamino)propyl]-4’-hydroxy-3’-[(4-methylphenyl)carbonyl]-1-propylspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione is a complex organic compound with a unique spiro structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[3-(dimethylamino)propyl]-4’-hydroxy-3’-[(4-methylphenyl)carbonyl]-1-propylspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione involves multiple steps, typically starting with the preparation of the indole and pyrrole precursors. These precursors are then subjected to a series of reactions, including condensation, cyclization, and spiro formation, under controlled conditions. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
1’-[3-(dimethylamino)propyl]-4’-hydroxy-3’-[(4-methylphenyl)carbonyl]-1-propylspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
1’-[3-(dimethylamino)propyl]-4’-hydroxy-3’-[(4-methylphenyl)carbonyl]-1-propylspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies to understand its interaction with biological targets.
Medicine: It has potential as a therapeutic agent due to its unique structure and activity.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1’-[3-(dimethylamino)propyl]-4’-hydroxy-3’-[(4-methylphenyl)carbonyl]-1-propylspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds include other spiro-indole derivatives and pyrrole-based molecules. These compounds share structural features but may differ in their functional groups and overall activity.
Uniqueness
1’-[3-(dimethylamino)propyl]-4’-hydroxy-3’-[(4-methylphenyl)carbonyl]-1-propylspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione is unique due to its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C27H31N3O4 |
|---|---|
分子量 |
461.6 g/mol |
IUPAC名 |
(4'E)-1'-[3-(dimethylamino)propyl]-4'-[hydroxy-(4-methylphenyl)methylidene]-1-propylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione |
InChI |
InChI=1S/C27H31N3O4/c1-5-15-29-21-10-7-6-9-20(21)27(26(29)34)22(23(31)19-13-11-18(2)12-14-19)24(32)25(33)30(27)17-8-16-28(3)4/h6-7,9-14,31H,5,8,15-17H2,1-4H3/b23-22- |
InChIキー |
QSOIWGIRESOEPO-FCQUAONHSA-N |
異性体SMILES |
CCCN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC=C(C=C4)C)\O)/C(=O)C(=O)N3CCCN(C)C |
正規SMILES |
CCCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)C)O)C(=O)C(=O)N3CCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-methyl-1-[2-(naphthalen-2-yloxy)ethyl]-1H-indole-2,3-dione](/img/structure/B12127510.png)

![2,4-dichloro-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B12127517.png)




![(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12127551.png)
![6-butyl-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12127568.png)

![N-(1,1-dioxothiolan-3-yl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B12127571.png)

![(2E,5E)-2-[(2-ethoxyphenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B12127585.png)
